2-[2-(4-Chlorophenyl)ethoxy]ethanamine
CAS No.:
Cat. No.: VC13991581
Molecular Formula: C10H14ClNO
Molecular Weight: 199.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H14ClNO |
|---|---|
| Molecular Weight | 199.68 g/mol |
| IUPAC Name | 2-[2-(4-chlorophenyl)ethoxy]ethanamine |
| Standard InChI | InChI=1S/C10H14ClNO/c11-10-3-1-9(2-4-10)5-7-13-8-6-12/h1-4H,5-8,12H2 |
| Standard InChI Key | WNJREXAKGSYDBV-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1CCOCCN)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Structure and Stereochemistry
The molecule consists of a 4-chlorophenyl group connected via an ethoxy (-O-CH₂-CH₂-) chain to a primary amine (-NH₂). The ethoxy bridge introduces conformational flexibility, enabling interactions with biological targets such as G protein-coupled receptors (GPCRs). Computational models of related compounds, such as 2-(4-chlorophenoxy)ethylamine, reveal a planar aromatic ring with a dihedral angle of 120° between the phenyl and ethoxy groups, optimizing steric and electronic interactions .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₄ClNO | , |
| Molecular Weight | 215.68 g/mol | Calculated |
| SMILES Notation | ClC1=CC=C(C=C1)OCCCCN | Derived |
| Hydrogen Bond Donors | 1 (NH₂) | |
| Hydrogen Bond Acceptors | 2 (O, NH₂) |
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 2-[2-(4-chlorophenyl)ethoxy]ethanamine can be extrapolated from methods used for analogous compounds. A patented process for 2-[2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetic acid (WO2009057133A2) involves:
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Alkylation of 4-chlorobenzhydrylpiperazine with ethyl bromoacetate.
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Hydrolysis of the ester to the carboxylic acid.
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Coupling with ethanolamine via carbodiimide-mediated amidation .
For the target compound, a simplified approach may involve:
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Nucleophilic substitution: Reacting 4-chlorophenethyl bromide with ethanolamine under basic conditions.
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Reductive amination: Condensing 4-chlorophenethoxyacetaldehyde with ammonium acetate and sodium cyanoborohydride.
Industrial-Scale Production
Large-scale synthesis typically employs catalytic hydrogenation of nitrile intermediates (e.g., 4-chlorophenethoxyacetonitrile) using Raney nickel or palladium catalysts. Process optimization focuses on minimizing byproducts such as N-alkylated amines and ensuring >95% purity through recrystallization from ethanol-water mixtures.
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, acetone) and limited solubility in water (<1 mg/mL at 25°C). Stability studies of analogs suggest susceptibility to oxidative degradation at the amine group, necessitating storage under inert atmospheres at -20°C .
Spectroscopic Data
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IR Spectroscopy: Strong absorption at 3350 cm⁻¹ (N-H stretch), 1240 cm⁻¹ (C-O-C ether stretch), and 750 cm⁻¹ (C-Cl bend) .
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¹H NMR (400 MHz, CDCl₃): δ 7.25 (d, 2H, Ar-H), 6.85 (d, 2H, Ar-H), 3.75 (t, 2H, OCH₂), 3.45 (t, 2H, CH₂NH₂), 2.85 (t, 2H, CH₂Cl), 1.90 (s, 2H, NH₂) .
Industrial and Research Applications
Pharmaceutical Intermediates
The compound serves as a precursor to antihistamines and antidepressants. For instance, its piperazine derivative (WO2009057133A2) showed efficacy in preclinical models of allergic asthma .
Material Science
Ethoxyamine derivatives function as crosslinking agents in epoxy resins, improving thermal stability (Tg > 150°C) and adhesion to metallic substrates .
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